molecular formula C15H21BN2O2 B11777280 3,7-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

3,7-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B11777280
M. Wt: 272.15 g/mol
InChI Key: VMRHTWDXMWGQIE-UHFFFAOYSA-N
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Description

3,7-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a complex organic compound that features a boron-containing dioxaborolane group attached to an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the formation of the indazole core followed by the introduction of the dioxaborolane group. One common method includes:

    Formation of Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde precursor.

    Introduction of Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source and a suitable catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced boron-containing species.

    Substitution: The dioxaborolane group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Catalysts like palladium or nickel are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized indazole derivatives.

Scientific Research Applications

3,7-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 3,7-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through boron-mediated interactions. The dioxaborolane group can form reversible covalent bonds with nucleophiles, which is a key feature in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethyl-1H-indazole: Lacks the dioxaborolane group, making it less versatile in boron chemistry.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Similar structure but without the dimethyl groups, affecting its reactivity and applications.

Uniqueness

The presence of both the indazole core and the dioxaborolane group in 3,7-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole makes it unique. This combination allows for a wide range of chemical reactions and applications, particularly in the fields of organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C15H21BN2O2

Molecular Weight

272.15 g/mol

IUPAC Name

3,7-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

InChI

InChI=1S/C15H21BN2O2/c1-9-7-8-11(12-10(2)17-18-13(9)12)16-19-14(3,4)15(5,6)20-16/h7-8H,1-6H3,(H,17,18)

InChI Key

VMRHTWDXMWGQIE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=NNC(=C23)C)C

Origin of Product

United States

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